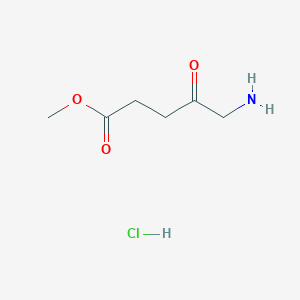
3,4-Dichlorphenylethylisocyanat
Übersicht
Beschreibung
3,4-Dichlorophenethyl isocyanate is an organic compound with the molecular formula C9H7Cl2NO . It is a derivative of phenethyl isocyanate, where two chlorine atoms are substituted at the 3 and 4 positions of the benzene ring. This compound is primarily used as an intermediate in organic synthesis and has applications in various chemical reactions and industrial processes .
Wissenschaftliche Forschungsanwendungen
3,4-Dichlorophenethyl isocyanate is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Material Science: In the production of polymers and resins.
Biological Studies: Used in the modification of biomolecules for research purposes.
Wirkmechanismus
Target of Action
Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
3,4-Dichlorophenethyl isocyanate, like other isocyanates, is highly reactive. It can react with compounds that have active hydrogen atoms. This reactivity is often utilized in organic synthesis .
Biochemical Pathways
It’s known that isocyanates can participate in reactions leading to a variety of organic compounds .
Pharmacokinetics
It’s known that isocyanates in general are rapidly absorbed and distributed throughout the body, and can be metabolized and excreted via several routes .
Result of Action
3,4-Dichlorophenethyl isocyanate is known to be an irritant for tissues including eyes and mucous membranes. Inhalation of dust from the chemical is poisonous . It’s also classified as an extremely hazardous substance in the United States .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,4-Dichlorophenethyl isocyanate. For instance, its reactivity can be influenced by the presence of compounds with active hydrogen atoms. Additionally, it’s recommended to be stored at temperatures between 2-8°C to maintain its stability .
Biochemische Analyse
Cellular Effects
It is known that isocyanates can cause irritation to tissues including eyes and mucous membranes, and inhalation of dust from the chemical is poisonous . This suggests that 3,4-Dichlorophenethyl isocyanate may have adverse effects on cell function.
Molecular Mechanism
Isocyanates are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines . This suggests that 3,4-Dichlorophenethyl isocyanate may exert its effects at the molecular level through these reactions.
Temporal Effects in Laboratory Settings
It is known that isocyanates are stable under normal conditions and can be stored at 2-8°C .
Dosage Effects in Animal Models
It is known that isocyanates can cause irritation and are poisonous when inhaled . This suggests that high doses of 3,4-Dichlorophenethyl isocyanate may have toxic or adverse effects.
Metabolic Pathways
Isocyanates are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines . This suggests that 3,4-Dichlorophenethyl isocyanate may be involved in various metabolic pathways through these reactions.
Transport and Distribution
Isocyanates are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines . This suggests that 3,4-Dichlorophenethyl isocyanate may interact with various transporters or binding proteins.
Subcellular Localization
Given its reactivity, it may be localized to areas of the cell where it can readily react with compounds containing active hydrogen atoms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,4-Dichlorophenethyl isocyanate can be synthesized through the reaction of 3,4-dichlorophenethylamine with phosgene. The reaction typically occurs under controlled conditions to ensure safety and maximize yield. The general reaction is as follows:
3,4-Dichlorophenethylamine+Phosgene→3,4-Dichlorophenethyl isocyanate+Hydrochloric acid
The reaction is carried out in an inert solvent such as toluene or dichloromethane, and the temperature is maintained at a low level to prevent decomposition .
Industrial Production Methods: In industrial settings, the production of 3,4-dichlorophenethyl isocyanate involves large-scale phosgenation processes. Safety measures are crucial due to the toxic nature of phosgene. The process is optimized to ensure high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Dichlorophenethyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Hydrolysis: Reacts with water to form 3,4-dichlorophenethylamine and carbon dioxide.
Addition Reactions: Can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions:
Amines: Reacts with primary and secondary amines to form substituted ureas.
Alcohols: Reacts with alcohols in the presence of catalysts like tertiary amines to form carbamates.
Major Products Formed:
Substituted Ureas: Formed from reactions with amines.
Carbamates: Formed from reactions with alcohols.
Vergleich Mit ähnlichen Verbindungen
3,4-Dichlorophenyl isocyanate: Similar structure but lacks the ethyl group.
Phenethyl isocyanate: Lacks the chlorine substitutions on the benzene ring.
Toluene diisocyanate: Contains two isocyanate groups and is used in polyurethane production.
Uniqueness: 3,4-Dichlorophenethyl isocyanate is unique due to the presence of both chlorine substitutions and the ethyl group, which influence its reactivity and applications. The chlorine atoms increase the compound’s electrophilicity, making it more reactive towards nucleophiles compared to unsubstituted phenethyl isocyanate .
Eigenschaften
IUPAC Name |
1,2-dichloro-4-(2-isocyanatoethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO/c10-8-2-1-7(5-9(8)11)3-4-12-6-13/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTVTCGHLQMSOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN=C=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392495 | |
| Record name | 3,4-Dichlorophenethyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115706-18-8 | |
| Record name | 3,4-Dichlorophenethyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dichloro-4-(2-isocyanatoethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate](/img/structure/B45571.png)
![methyl 9H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B45572.png)
![2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide](/img/structure/B45574.png)








![1-[3-chloro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B45594.png)


